molecular formula C9H10O2S2 B14434320 (Benzyldisulfanyl)acetic acid CAS No. 83167-33-3

(Benzyldisulfanyl)acetic acid

Cat. No.: B14434320
CAS No.: 83167-33-3
M. Wt: 214.3 g/mol
InChI Key: ZIEXAINKSOYINJ-UHFFFAOYSA-N
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Description

(Benzyldisulfanyl)acetic acid is an organic compound characterized by the presence of a benzyldisulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyldisulfanyl)acetic acid typically involves the reaction of benzyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a disulfide bond between two benzyl mercaptan molecules, followed by the substitution of the chlorine atom in chloroacetic acid with the disulfide group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(Benzyldisulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are commonly used.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

(Benzyldisulfanyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of disulfide bond formation and reduction in biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (Benzyldisulfanyl)acetic acid involves the reactivity of the disulfide bond and the carboxylic acid group. The disulfide bond can undergo redox reactions, making it a useful functional group in redox biology and chemistry. The carboxylic acid group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thioacetic acid: Contains a thiol group instead of a disulfide bond.

    Benzyl mercaptan: Contains a single thiol group attached to a benzyl group.

    Acetic acid: Lacks the disulfide functionality.

Uniqueness

(Benzyldisulfanyl)acetic acid is unique due to the presence of both a disulfide bond and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

83167-33-3

Molecular Formula

C9H10O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

2-(benzyldisulfanyl)acetic acid

InChI

InChI=1S/C9H10O2S2/c10-9(11)7-13-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)

InChI Key

ZIEXAINKSOYINJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSSCC(=O)O

Origin of Product

United States

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